

(4-Chloropyridin-3-YL)methanamine structural analogs

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Compound of Interest

Compound Name: (4-Chloropyridin-3-YL)methanamine

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Title: **(4-Chloropyridin-3-YL)methanamine** and Its Structural Analogs: A Technical Guide to Synthesis, Chemoselectivity, and Kinase Inhibitor Design

Executive Summary

(4-Chloropyridin-3-yl)methanamine is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors[1][2]. Featuring a primary aliphatic amine and an electron-deficient chloropyridine ring, this scaffold serves as a critical pharmacophore element for directing molecules into the solvent channels or hydrophobic pockets of ATP-binding sites[2]. This guide details the physicochemical profiling, chemoselective synthetic methodologies, and application workflows for this compound and its structural analogs, providing a self-validating framework for drug development professionals.

Physicochemical Profiling and Structural Analogs

The utility of **(4-Chloropyridin-3-yl)methanamine** stems from its unique electronic distribution. The electron-withdrawing chlorine atom at the C4 position significantly lowers the pKa of the pyridine nitrogen compared to an unsubstituted pyridine, while the methylene spacer insulates

the primary amine, preserving its high nucleophilicity for coupling reactions (e.g., SNAr or amide bond formation).

Table 1: Physicochemical Profile of **(4-Chloropyridin-3-yl)methanamine**

Property	Value / Description
Chemical Name	(4-Chloropyridin-3-yl)methanamine
CAS Registry Number	874821-38-2 (Free Base)[3]; 1956319-15-5 (HCl Salt)
Molecular Formula	C6H7ClN2[4]
Molecular Weight	142.59 g/mol (Free Base)[3]; 179.05 g/mol (HCl Salt)
Physical Form	Colorless oil (Free Base); Pale yellow solid (HCl Salt)
Key Hazards (GHS)	H302 (Harmful if swallowed), H315, H319, H335

By shifting the position of the halogens or the aminomethyl group, researchers can fine-tune the steric bulk and electronic properties of the scaffold to optimize target binding.

Table 2: Key Structural Analogs in Drug Discovery

Analog Name	CAS Number	Structural Variation
1-(5-Chloropyridin-2-yl)methanamine	67938-76-5[5]	Chlorine at C5, amine at C2
(2,6-Dichloropyridin-3-yl)methanamine	2682112-85-0[6]	Di-chlorinated at C2 and C6
1-(2-Bromo-4-chloropyridin-3-yl)methanamine	2913267-69-1[7]	Bromine at C2, Chlorine at C4

Synthetic Methodology: The Chemoselective Staudinger Route

Synthesizing halogenated pyridine methanamines presents a distinct chemoselectivity challenge: reducing a nitrogenous precursor (like an azide) to a primary amine without triggering the hydrodehalogenation of the aryl chloride[1]. Standard catalytic hydrogenation (e.g., Pd/C, H₂) is contraindicated here as it frequently cleaves the C-Cl bond. Instead, a Staudinger-mediated reduction is the industry standard[1].

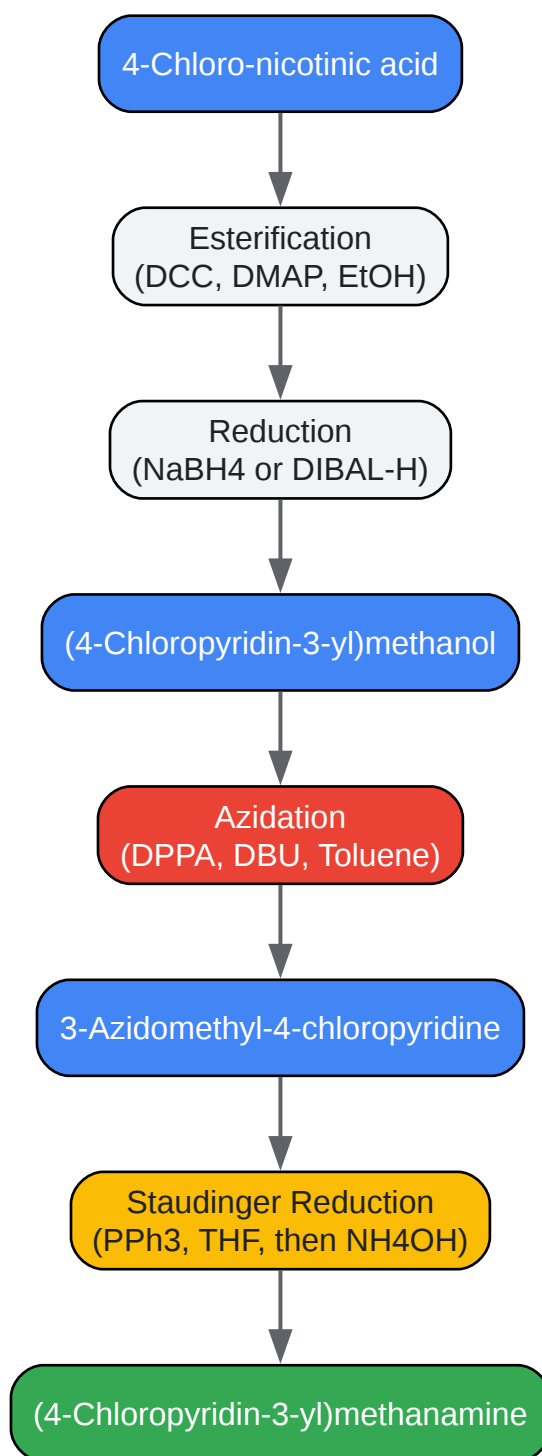
Causality of Reagent Selection:

- Azidation via DPPA: Diphenylphosphoryl azide (DPPA) combined with DBU allows for the direct, one-pot conversion of (4-chloropyridin-3-yl)methanol to the corresponding azide[1]. This bypasses the need to isolate highly unstable mesylate or alkyl halide intermediates.
- Staudinger Reduction: Triphenylphosphine (PPh₃) selectively attacks the azide to form an aza-ylide intermediate[1]. Upon the addition of aqueous ammonia, the ylide hydrolyzes to the primary amine. This mechanism is entirely blind to the aryl chloride, ensuring 100% retention of the halogen.
- Acid/Base Purification: The reaction generates stoichiometric triphenylphosphine oxide (TPPO). By acidifying the mixture to pH 2, the target diamine is protonated and partitioned into the aqueous phase, leaving the neutral TPPO in the organic phase[1]. Subsequent basification and extraction yield the chemically pure product without requiring chromatography.

Protocol 1: Synthesis of (4-Chloropyridin-3-yl)methanamine

- Azidation: Dissolve (4-chloropyridin-3-yl)methanol (0.51 g, 3.6 mmol) and DPPA (0.92 mL, 4.3 mmol) in toluene (8 mL)[1]. Add DBU (0.69 mL, 4.5 mmol) dropwise. Stir at room temperature for 3 hours. Concentrate and purify via silica gel chromatography (1:4 EtOAc:hexanes) to isolate 3-azidomethyl-4-chloropyridine[1].
- Reduction: Dissolve the azide (0.47 g, 3.1 mmol) in anhydrous THF (10 mL) at 0°C. Add Triphenylphosphine (0.81 g, 3.1 mmol)[1]. Warm to room temperature and stir for 18 hours[1].

- Hydrolysis: Dilute the mixture with NH_4OH (3 mL) and stir for 3 hours[1]. Add 3M NaOH and stir for 1 hour[1].
- Workup: Acidify the mixture to pH 2 using 4M HCl[1]. Extract with diethyl ether (discard the ether layer containing TPPO). Basify the aqueous layer with 2M NaOH to pH >10[1]. Extract with CH_2Cl_2 (3x). Dry the combined organic phases over MgSO_4 and concentrate in vacuo to afford the product as a colorless oil[1].



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Chemoselective synthetic workflow for **(4-Chloropyridin-3-yl)methanamine**.

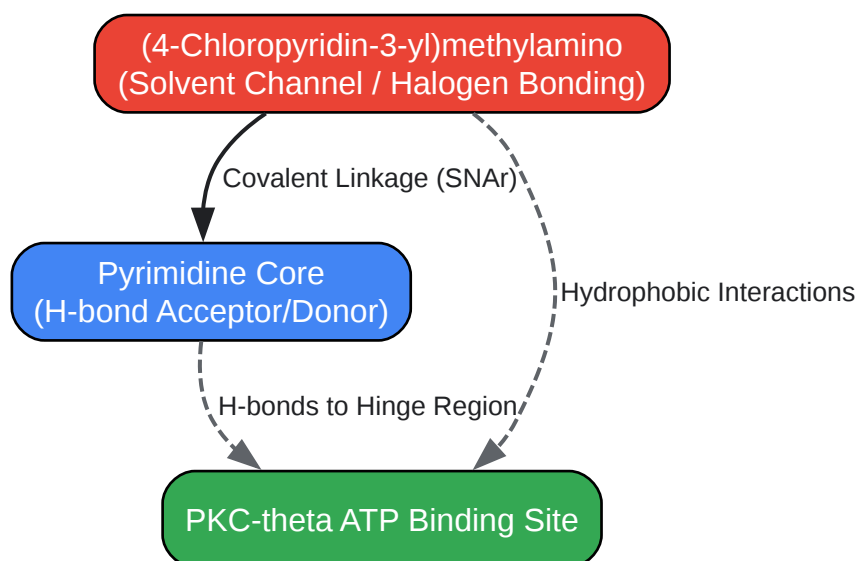
Application in Drug Discovery: PKC-Theta Inhibitors

(4-Chloropyridin-3-yl)methanamine is a pivotal precursor in the synthesis of pyrimidine-based kinase inhibitors, specifically targeting Protein Kinase C-theta (PKC-theta)[1]. PKC-theta is a critical node in T-cell activation; its inhibition is a validated strategy for treating immunological disorders (e.g., rheumatoid arthritis, multiple sclerosis) and Type II diabetes[2][8].

When coupled to a pyrimidine scaffold, the primary amine acts as a flexible linker, while the chloropyridine ring projects into the hydrophobic pockets adjacent to the ATP-binding hinge region. The chlorine atom can engage in halogen bonding with backbone carbonyls, significantly enhancing target affinity and residence time.

Protocol 2: SNAr Coupling to Pyrimidine Scaffolds To integrate the analog into a kinase inhibitor framework, a Nucleophilic Aromatic Substitution (SNAr) is employed[9].

- Reaction Setup: Dissolve the electrophile, e.g., {4-(2-chloro-5-nitro-pyrimidin-4-ylamino)-methyl}-cyclohexyl-carbamic acid tert-butyl ester (48.2 mg, 0.13 mmol), in CHCl₃ (0.8 mL)[9].
- Amine Addition: Add **(4-chloropyridin-3-yl)methanamine** (53.5 mg, 0.38 mmol, 3.0 eq)[9]. The excess amine serves as both the nucleophile and the acid scavenger (an external base like DIPEA can be used if the stoichiometry is restricted to 1:1).
- Execution: Stir at room temperature for 3 hours[9]. The high nucleophilicity of the primary aliphatic amine ensures rapid displacement of the pyrimidine chloride without requiring elevated temperatures.
- Purification: Purify directly via silica gel column chromatography (50:1 CH₂Cl₂:MeOH) to isolate the coupled intermediate as a pale yellow solid[9].



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Pharmacophore model of PKC-theta inhibitors utilizing the chloropyridine analog.

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